molecular formula C19H21N3O2 B2817042 6-Cyclopropyl-2-[[1-(2-phenylacetyl)azetidin-3-yl]methyl]pyridazin-3-one CAS No. 2309311-34-8

6-Cyclopropyl-2-[[1-(2-phenylacetyl)azetidin-3-yl]methyl]pyridazin-3-one

Cat. No.: B2817042
CAS No.: 2309311-34-8
M. Wt: 323.396
InChI Key: VOGJAMSZCWULJM-UHFFFAOYSA-N
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Description

Azetidines are four-membered heterocycles containing a nitrogen atom . They are used in a wide variety of natural and synthetic products exhibiting a variety of biological activities .


Synthesis Analysis

Azetidine derivatives can be synthesized through various methods. One such method involves the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles .


Molecular Structure Analysis

The molecular structure of azetidine derivatives can be confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .


Chemical Reactions Analysis

Azetidine derivatives can undergo various chemical reactions. For example, the Suzuki–Miyaura cross-coupling can be used for the synthesis and diversification of novel heterocyclic amino acid derivatives .

Mechanism of Action

The mechanism of action of azetidine derivatives can vary depending on their structure and the target they interact with. For example, β-lactam antibiotics, which are based on a core β-lactam ring structure, work by targeting the transpeptidase enzymes (penicillin-binding proteins), which are required for bacterial cell-wall synthesis .

Future Directions

The development of new azetidine derivatives is an active area of research. These compounds have potential applications in various fields, including medicinal chemistry .

Properties

IUPAC Name

6-cyclopropyl-2-[[1-(2-phenylacetyl)azetidin-3-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c23-18-9-8-17(16-6-7-16)20-22(18)13-15-11-21(12-15)19(24)10-14-4-2-1-3-5-14/h1-5,8-9,15-16H,6-7,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOGJAMSZCWULJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)CC3CN(C3)C(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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